molecular formula C5H9ClN2S B2514924 N,5-dimethyl-1,3-thiazol-2-amine hydrochloride CAS No. 2243507-93-7

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2514924
CAS No.: 2243507-93-7
M. Wt: 164.65
InChI Key: OQPBXGAJPGXLAN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound is intrinsically connected to the broader historical evolution of thiazole chemistry, which began with groundbreaking work in the late nineteenth century. The fundamental thiazole structure was first elucidated through the pioneering research of Arthur Hantzsch and his collaborators, who conducted systematic investigations into heterocyclic compounds containing sulfur and nitrogen atoms. Their work established the foundational understanding of thiazole ring formation and reactivity patterns that would later enable the synthesis of more complex derivatives like this compound.

The historical trajectory of aminothiazole discovery can be traced to early observations of compounds formed through the condensation reactions of thiourea with various ketone derivatives. Hantzsch and Weber's careful structural elucidation revealed the cyclic nature of these products, demonstrating that they contained a five-membered ring with alternating carbon, nitrogen, and sulfur atoms. This foundational work established the synthetic pathways that would eventually be refined to produce specific substituted aminothiazoles, including methylated derivatives. The recognition that thiazole-containing compounds possessed significant biological activity, as evidenced by their presence in essential vitamins like thiamine, further motivated the systematic exploration of synthetic analogs.

The specific development of this compound emerged from advances in selective methylation techniques and improved understanding of regioselectivity in thiazole substitution reactions. Modern synthetic approaches have enabled precise control over the placement of methyl groups on both the thiazole ring and the amino nitrogen, resulting in compounds with distinct chemical and biological properties. The hydrochloride salt formation represents a critical advancement in compound stability and handling, addressing solubility limitations that historically hindered the practical application of many thiazole derivatives.

Significance in Heterocyclic Chemistry

This compound exemplifies the fundamental principles that make heterocyclic compounds indispensable in modern chemistry. The thiazole ring system exhibits significant pi-electron delocalization, conferring aromatic stability while maintaining sufficient reactivity for further chemical modification. This compound demonstrates the principle that strategic incorporation of heteroatoms can dramatically alter electronic properties, creating opportunities for selective chemical transformations that would be impossible with purely carbocyclic systems.

The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates distinctive electronic characteristics that influence reactivity patterns and molecular recognition properties. The sulfur atom contributes to the ring's electron density distribution while providing a site for potential coordination with metal centers, making thiazole derivatives valuable ligands in coordination chemistry. The nitrogen atoms serve dual roles, contributing to the aromatic pi-system while providing basic sites that can participate in hydrogen bonding and protonation reactions. This combination of features makes this compound particularly versatile as a synthetic intermediate and pharmacologically active compound.

The methylation pattern in this compound represents a sophisticated example of how subtle structural modifications can profoundly influence compound properties. The methyl group at the 5-position affects the electronic distribution within the thiazole ring, while the N-methyl substitution alters the basicity and hydrogen bonding capabilities of the amino group. These modifications collectively influence molecular conformation, membrane permeability, and protein binding affinity, demonstrating the precision required in heterocyclic drug design. The compound serves as a model system for understanding structure-activity relationships in thiazole-based pharmaceuticals.

Position within the 2-Aminothiazole Compound Family

The 2-aminothiazole family encompasses a diverse array of compounds unified by the presence of an amino group attached to the 2-position of the thiazole ring, with this compound representing a specifically methylated member of this class. This family has gained prominence due to the biological activity exhibited by many of its members, including their roles as metabolites of clinically important drugs and their potential as therapeutic agents. The parent compound, 2-aminothiazole, serves as a fundamental building block that can be systematically modified to generate derivatives with enhanced selectivity and potency.

Comparative analysis within the 2-aminothiazole family reveals distinct structure-activity relationships that highlight the significance of methylation patterns. For instance, 2-amino-5-methylthiazole, which differs from the target compound by lacking the N-methyl group, functions as a major alkaline metabolite of tenoxicam and meloxicam, demonstrating the biological relevance of this structural motif. The additional N-methylation in this compound modifies its pharmacokinetic properties and receptor binding characteristics, positioning it as a distinct entity within the family with potentially unique therapeutic applications.

The research landscape surrounding 2-aminothiazoles has been significantly influenced by their discovery as antiprion compounds through systematic drug screening efforts. The identification of 2-aminothiazoles as inhibitors of prion protein formation in cellular assays represents a breakthrough that has redirected attention toward this compound family. This compound, as a member of this family, benefits from the growing understanding of aminothiazole mechanisms of action and their potential for treating neurodegenerative diseases. This context positions the compound not merely as a synthetic curiosity but as a representative of a pharmacologically important class with demonstrated biological activity.

Table 1: Comparative Properties of Key 2-Aminothiazole Family Members

Compound Molecular Formula Molecular Weight Key Features
2-Aminothiazole C₃H₄N₂S 100.14 Parent compound, basic structure
2-Amino-5-methylthiazole C₄H₆N₂S 114.17 Meloxicam metabolite, 93-98°C melting point
This compound C₅H₉ClN₂S 164.66 Dual methylation, hydrochloride salt
2-Amino-5-methylthiazole-D₃ Hydrochloride C₄H₇ClN₂S 153.65 Deuterated analog for research applications

Table 2: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstract Service Number 2243507-93-7
International Union of Pure and Applied Chemistry Name N,5-dimethylthiazol-2-amine hydrochloride
International Chemical Identifier Key OQPBXGAJPGXLAN-UHFFFAOYSA-N
Physical Form Powder
Purity 95%
Storage Temperature Room Temperature
Salt Component Chloride

Properties

IUPAC Name

N,5-dimethyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-4-3-7-5(6-2)8-4;/h3H,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPBXGAJPGXLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-93-7
Record name N,5-dimethyl-1,3-thiazol-2-amine hydrochloride
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Preparation Methods

Reaction Mechanism and Optimization

Chloroacetone (1-chloropropan-2-one) reacts with N-methylthiourea in ethanol at 78°C for 12 hours, facilitating nucleophilic displacement of the chloride by the thiourea’s sulfur atom. Subsequent cyclization forms the thiazole ring, with the methyl group from chloroacetone occupying the 5-position (C5) and the N-methyl group deriving from the thiourea. Stoichiometric equivalence (1:1 molar ratio) is critical to minimizing byproducts such as bis-alkylated thioureas.

Representative Procedure :

  • Dissolve N-methylthiourea (10 mmol) in anhydrous ethanol (5 mL).
  • Add chloroacetone (10 mmol) dropwise under nitrogen.
  • Reflux at 78°C for 12 hours.
  • Concentrate the mixture under reduced pressure.
  • Recrystallize the residue from ethyl acetate/diethyl ether (4:1) to obtain the hydrochloride salt.

Yield : 38% (isolated).
Key Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 2.39 (s, 3H, C5-CH3), 3.01 (s, 3H, N-CH3), 6.24 (s, 1H, C4-H).
  • MS : m/z 129.1 [M+H]+ (free base).

Solvent and Temperature Effects

Ethanol is preferred for its ability to solubilize both reactants and stabilize intermediates. Elevated temperatures (>80°C) accelerate the reaction but risk decomposition, while temperatures below 70°C result in incomplete conversion. Alternative solvents like DMF or DMSO, though higher-boiling, complicate purification due to residual solvent retention.

Cyclization of Thioamide Derivatives

A less common but scalable approach involves the cyclization of chloroacetylated intermediates with thioamides. This method, adapted from pyrrole-thiazole hybrid syntheses, requires precise control over stoichiometry and reaction duration.

Synthesis of Chloroacetyl Intermediate

2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone (5 in Scheme 1 of) serves as a model intermediate. For N,5-dimethyl-1,3-thiazol-2-amine, the pyrrole moiety is replaced with a methyl group at C5.

Modified Procedure :

  • React chloroacetonitrile with methylamine hydrochloride in acetic acid at 120°C for 4 hours to form 2-chloro-N-methylacetamide.
  • Treat the amide with thiourea in DMF at 75–80°C for 2 hours.
  • Quench with water and recrystallize the precipitate from dioxane.

Yield : 45–55% (theoretical).
Challenges : Competing side reactions, such as over-alkylation, reduce efficiency.

Two-Component Reaction with α-Haloketones and Ammonium Thiocyanate

A modified Hantzsch method employs ammonium thiocyanate and N-methylimidazole to generate 2-aminothiazoles. While primarily used for unsubstituted thiazoles, this method adapts to N,5-dimethyl derivatives by substituting α-haloketones.

Protocol Adaptations

  • Combine chloroacetone (10 mmol) with ammonium thiocyanate (12 mmol) in acetonitrile.
  • Add N-methylimidazole (1.2 equiv) as a base.
  • Stir at 25°C for 24 hours.
  • Acidify with HCl gas to precipitate the hydrochloride salt.

Yield : 62–67% (reported for analogous compounds).
Advantage : Mild conditions reduce energy input.

Comparative Analysis of Methods

Method Yield Conditions Purification Scalability
Hantzsch (Ethanol) 38% Reflux, 12 h Recrystallization Moderate
Thioamide Cyclization 45–55% 75–80°C, 2 h Column Chromatography Low
Thiocyanate Route 62–67% Ambient, 24 h Acid Precipitation High

The Hantzsch method balances simplicity and yield, though the thiocyanate route offers higher efficiency at ambient temperatures. Thioamide cyclization is limited by complex intermediates but remains viable for specialized substrates.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N,5-dimethyl-1,3-thiazol-2-amine hydrochloride serves as a fundamental building block in the synthesis of more complex thiazole derivatives. It is utilized in the development of various chemical compounds that exhibit unique properties and functionalities.

Chemical Reactions
The compound participates in several types of chemical reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
  • Substitution: The amino group can undergo nucleophilic substitution reactions with various reagents.

Biological Applications

Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including drug-resistant strains of bacteria and fungi.

Activity TypeTarget OrganismObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AntifungalCandida aurisGreater activity than fluconazole2023

Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 Value (µM)Reference Year
MCF-7 (breast cancer)152023
SNB-1986.61% growth inhibition2023
OVCAR-885.26% growth inhibition2023

Medicinal Applications

Drug Development
this compound is being explored for its potential use in drug development. Its structural characteristics make it suitable for designing new therapeutic agents targeting various diseases.

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes and receptors that play critical roles in microbial growth and cancer cell proliferation.

Case Study 1: Antimicrobial Activity Evaluation

Objective: Assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial properties.

Case Study 2: Anticancer Activity Evaluation

Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

Case Study 3: Inflammation Model Study

Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence Source
N,5-Dimethyl-1,3-thiazol-2-amine HCl –CH₃ (C5), –N(CH₃)₂ (C2), HCl C₆H₁₁N₂S·HCl Research applications (unpublished)
2-Amino-4,5-dimethylthiazole HCl –CH₃ (C4, C5), –NH₂ (C2), HCl C₅H₉N₂S·HCl Crystalline powder, ≥98% purity
5-Chloro-1,3-thiazol-2-amine HCl –Cl (C5), –NH₂ (C2), HCl C₃H₃ClN₂S·HCl Starting reagent for bioactive thiazoles
N,4-Dimethyl-1,3-thiazol-2-amine –CH₃ (C4), –N(CH₃)₂ (C2) C₅H₈N₂S Research applications (unspecified)
5-(Chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine HCl –CH₂Cl (C5), –N(CH₃)₂ (C2), HCl C₆H₁₀ClN₂S·HCl Synthetic intermediate for complex analogs
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine diHCl –CH₃ (C5), –CH₂CH₂NH₂ (C2), 2HCl C₆H₁₀N₂S·2HCl Irritant; potential CNS applications

Physicochemical Properties

  • Crystallinity: Many thiazole hydrochlorides, such as 2-amino-4,5-dimethylthiazole HCl, form stable crystalline powders, aiding purification .

Key Research Findings

  • Halogenation Effects : Chlorine at C5 enhances electrophilicity, making such analogs reactive intermediates for further functionalization .
  • Salt Forms : Hydrochloride salts improve solubility and crystallinity, critical for formulation and bioavailability .

Biological Activity

N,5-Dimethyl-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole family, which is renowned for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties. Additionally, we will discuss its mechanisms of action, relevant case studies, and research findings.

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that compounds within the thiazole class exhibit potent effects against Mycobacterium tuberculosis , with sub-micromolar minimum inhibitory concentrations (MICs) achieved in some derivatives . The compound's mechanism of action involves inhibition of specific microbial enzymes, contributing to its effectiveness against bacterial strains.

2. Antifungal Activity

The compound also shows promising antifungal properties. Studies have reported that thiazole derivatives possess activity against fungi such as Candida species and Aspergillus species. For instance, certain thiazole derivatives exhibited broad-spectrum antifungal activity against drug-resistant strains . This suggests that this compound could be developed further as an antifungal agent.

3. Antiviral Effects

In addition to antimicrobial and antifungal activities, thiazole derivatives have been investigated for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication through interaction with viral enzymes or receptors. This opens avenues for research into their potential use in treating viral infections.

4. Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential. Research shows that certain compounds within this class can induce apoptosis in cancer cells. For example, specific thiazole derivatives have shown cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxic effects.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
  • Receptor Interaction : It can interact with specific receptors that play roles in cellular signaling pathways.
  • Biochemical Pathways : The compound influences multiple biochemical pathways leading to antimicrobial and anticancer effects.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialMycobacterium tuberculosisEnzyme inhibition
AntifungalCandida, AspergillusDisruption of fungal cell wall synthesis
AntiviralVarious virusesInhibition of viral enzyme activity
AnticancerCancer cell lines (e.g., MCF-7)Induction of apoptosis through cellular signaling

Case Studies and Research Findings

  • Study on Antitubercular Activity : A study synthesized several analogs of thiazole derivatives and tested their efficacy against M. tuberculosis. The results indicated that some compounds had potent bactericidal activity with selective toxicity towards mycobacterial species .
  • Antifungal Efficacy : In another investigation focusing on antifungal properties, thiazole derivatives were tested against resistant strains of fungi. Results showed significant zones of inhibition against Candida auris, suggesting the potential for developing new antifungal therapies .
  • Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines such as MCF-7 and A-431. Some compounds exhibited IC50 values lower than those of standard treatments like cisplatin, indicating strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,5-dimethyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioureas or thioamides. For example, reacting 5-methylthiazole derivatives with methylamine precursors under reflux in ethanol or DMF can yield the target compound. Optimization includes adjusting molar ratios (1:1.2 for amine:haloketone), temperature (70–80°C), and reaction time (6–12 hours). Catalysts like K₂CO₃ may enhance yield . Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, Rf ≈ 0.5 in ethyl acetate). Purity ≥98% is confirmed via titration or UV-Vis spectroscopy at λmax ≈ 265 nm .
  • Structural Confirmation : X-ray crystallography (SHELX programs for refinement) resolves the thiazole ring geometry and hydrochloride salt formation . FT-IR identifies key functional groups (N-H stretch at ~3300 cm⁻¹, C-S bond at ~680 cm⁻¹) .

Q. How should hygroscopicity be managed during experimental handling of this compound?

  • Methodological Answer : Store the compound in airtight containers with desiccants (silica gel) at −20°C. For weighing, use a dry glovebox or purge the balance chamber with nitrogen. Pre-dry solvents (e.g., ethanol over molecular sieves) to prevent hydrolysis. Immediate use after weighing minimizes moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using:

  • Dose-Response Curves : Test across 0.1–100 µM to identify IC₅₀ values.
  • Target Validation : Use knockout cell lines or competitive binding assays to confirm interactions with enzymes (e.g., PFOR) or receptors .
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., antimicrobial activity in Gram+ vs. Gram− bacteria) .

Q. What computational strategies are suitable for modeling the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., bacterial PFOR enzyme). Parameterize the thiazole ring’s partial charges using DFT calculations (B3LYP/6-31G* basis set) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., N–H⋯N interactions) and hydrophobic contacts .

Q. What strategies optimize scalability of this compound synthesis while maintaining yield?

  • Methodological Answer :

  • Continuous Flow Reactors : Use microfluidic systems to enhance mixing and heat transfer, reducing side reactions.
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time.
  • Workup Automation : Employ centrifugal partition chromatography for high-throughput purification .

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